REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.CS(C)=O.[OH-].[Na+].Cl[CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
545 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The water present in the reactor was removed by azeotropic distillation under a nitrogen atmosphere at a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
was then lowered to 90° C.
|
Type
|
ADDITION
|
Details
|
completion of the addition, which required 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at the boiling point for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The product was recovered
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Type
|
CUSTOM
|
Details
|
boiling from 178° to 180° C. at a pressure of 3 mm of mercury
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(OCCC[Si](OC)(OC)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |